molecular formula C20H14O B14120911 3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one

3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one

Cat. No.: B14120911
M. Wt: 270.3 g/mol
InChI Key: NUBHERQPYDWZJY-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a naphthalene ring and a p-tolyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and p-tolylacetylene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar structure with a methoxy group instead of a p-tolyl group.

    3-(Naphthalen-1-yl)oxiran-2-yl: Contains an oxirane ring instead of a prop-2-yn-1-one moiety.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring instead of a prop-2-yn-1-one moiety

Uniqueness

3-(Naphthalen-1-yl)-1-p-tolylprop-2-yn-1-one is unique due to its specific combination of a naphthalene ring and a p-tolyl group connected by a prop-2-yn-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-yn-1-one

InChI

InChI=1S/C20H14O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,1H3

InChI Key

NUBHERQPYDWZJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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